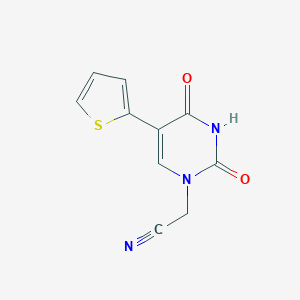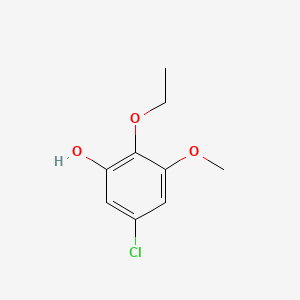
5-Chloro-2-ethoxy-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethoxy-3-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, an ethoxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxy-3-methoxyphenol typically involves the chlorination of 2-ethoxy-3-methoxyphenol. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxy-3-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 2-Ethoxy-3-methoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-ethoxy-3-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxy-3-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can affect biological pathways. The chloro group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyphenol: Lacks the ethoxy group, which can affect its solubility and reactivity.
2-Ethoxy-3-methoxyphenol: Lacks the chloro group, which can influence its chemical behavior and biological activity.
5-Chloro-3-ethoxy-2-methoxyphenol: A positional isomer with different physical and chemical properties.
Uniqueness
5-Chloro-2-ethoxy-3-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and methoxy groups can enhance its solubility in organic solvents, while the chloro group can participate in various substitution reactions .
Properties
Molecular Formula |
C9H11ClO3 |
|---|---|
Molecular Weight |
202.63 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-3-methoxyphenol |
InChI |
InChI=1S/C9H11ClO3/c1-3-13-9-7(11)4-6(10)5-8(9)12-2/h4-5,11H,3H2,1-2H3 |
InChI Key |
MZZGFIBGEWBPPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14872386.png)
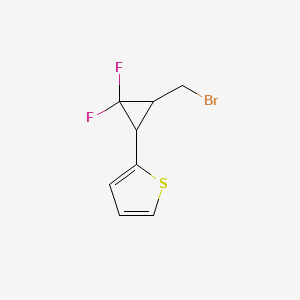
![(2R,3S)-5,7-dihydroxy-3-[(2S,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B14872392.png)
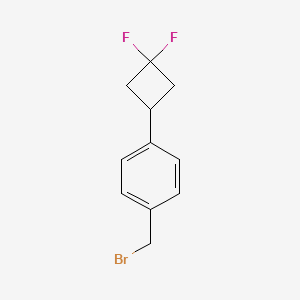
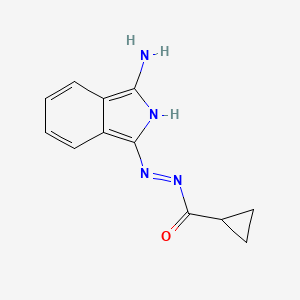

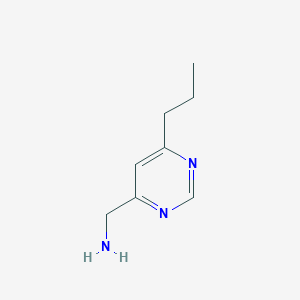

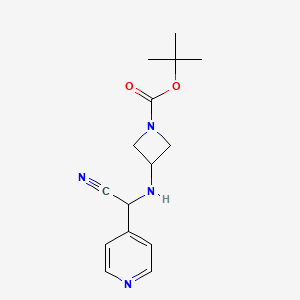

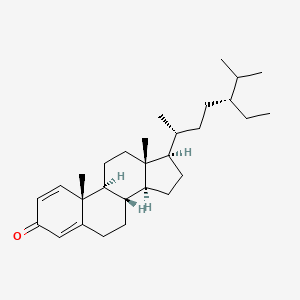
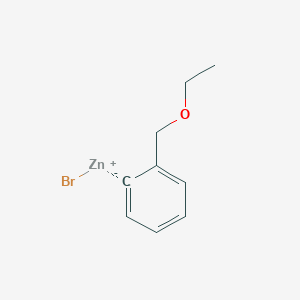
![5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14872462.png)
